molecular formula C9H6ClIN2O2 B2682424 Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate CAS No. 1227270-79-2

Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate

Cat. No.: B2682424
CAS No.: 1227270-79-2
M. Wt: 336.51
InChI Key: MNBVUYGQRIXKAI-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-1H-indazole and iodo reagents.

    Iodination: The 5-chloro-1H-indazole undergoes iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position.

    Esterification: The resulting 5-chloro-3-iodo-1H-indazole is then subjected to esterification with methanol and a catalyst to form the methyl ester at the 6-carboxylate position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the indazole ring.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indazole derivative.

Scientific Research Applications

Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoro-1H-indazole-6-carboxylate
  • Methyl 4-bromo-1H-indazole-6-carboxylate

Uniqueness

Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. This dual halogenation can provide distinct properties compared to other indazole derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 5-chloro-3-iodo-2H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClIN2O2/c1-15-9(14)4-3-7-5(2-6(4)10)8(11)13-12-7/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBVUYGQRIXKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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